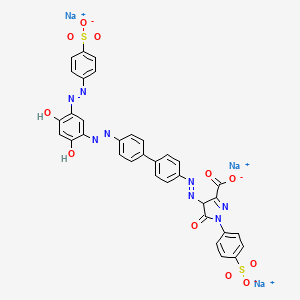

4-((4'-((2,4-Dihydroxy-5-((4-sulphophenyl)azo)phenyl)azo)(1,1'-biphenyl)-4-yl)azo)-4,5-dihydro-5-oxo-1-(4-sulphophenyl)-1H-pyrazole-3-carboxylic acid, sodium salt

Descripción

4-((4'-((2,4-Dihydroxy-5-((4-sulphophenyl)azo)phenyl)azo)(1,1'-biphenyl)-4-yl)azo)-4,5-dihydro-5-oxo-1-(4-sulphophenyl)-1H-pyrazole-3-carboxylic acid, sodium salt is a highly substituted pyrazole derivative characterized by:

Propiedades

Número CAS |

94199-53-8 |

|---|---|

Fórmula molecular |

C34H21N8Na3O11S2 |

Peso molecular |

850.7 g/mol |

Nombre IUPAC |

trisodium;4-[[4-[4-[[2,4-dihydroxy-5-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]phenyl]phenyl]diazenyl]-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazole-3-carboxylate |

InChI |

InChI=1S/C34H24N8O11S2.3Na/c43-29-18-30(44)28(39-36-23-9-13-25(14-10-23)54(48,49)50)17-27(29)38-35-21-5-1-19(2-6-21)20-3-7-22(8-4-20)37-40-31-32(34(46)47)41-42(33(31)45)24-11-15-26(16-12-24)55(51,52)53;;;/h1-18,31,43-44H,(H,46,47)(H,48,49,50)(H,51,52,53);;;/q;3*+1/p-3 |

Clave InChI |

WEAMVHYEHBKHMG-UHFFFAOYSA-K |

SMILES canónico |

C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=CC(=C(C=C3O)O)N=NC4=CC=C(C=C4)S(=O)(=O)[O-])N=NC5C(=NN(C5=O)C6=CC=C(C=C6)S(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the diazotization of an aromatic amine followed by coupling with another aromatic compound. The general synthetic route includes:

Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.

Coupling Reaction: The diazonium salt is then coupled with an aromatic compound containing hydroxyl or amino groups to form the azo compound.

Further Functionalization: Additional functional groups such as sulfonic acid groups are introduced to enhance the solubility and stability of the dye.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The process involves:

Batch Processing: The reactants are added in a specific sequence to a reactor, and the reaction is allowed to proceed under controlled conditions.

Purification: The crude product is purified using techniques such as crystallization, filtration, and drying to obtain the final product.

Análisis De Reacciones Químicas

Types of Reactions

This compound undergoes various chemical reactions, including:

Oxidation: The azo groups can be oxidized to form nitro compounds.

Reduction: The azo groups can be reduced to form amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust are used.

Substitution: Electrophilic reagents like halogens and nitrating agents are employed.

Major Products

Oxidation: Nitro derivatives of the original compound.

Reduction: Amino derivatives.

Substitution: Halogenated or nitrated derivatives.

Aplicaciones Científicas De Investigación

Structure and Composition

The molecular formula of the compound is , with a molecular weight of approximately 648.6 g/mol. The compound features multiple functional groups, including azo groups and hydroxyl groups, which contribute to its reactivity and utility in various applications.

Chemical Identification

- CAS Number : 85959-25-7

- IUPAC Name : 7-[[2,4-dihydroxy-5-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonic acid

Dyes and Pigments

The compound is primarily used in the dye industry due to its azo structure, which provides vibrant colors. It is particularly effective as a dye for textiles and paper products. The sulfonic acid groups enhance its solubility in water, making it suitable for various dyeing processes.

Biological Research

In biological contexts, this compound has been studied for its potential as a biomarker or indicator in various assays. Its ability to bind to specific proteins can be leveraged in biochemical assays to track cellular processes or disease states.

Pharmaceutical Applications

Research indicates potential applications in drug formulation. The compound's ability to enhance solubility and bioavailability makes it a candidate for pharmaceutical development, particularly in formulations targeting conditions like thrombocytopenia due to its structural similarities with known pharmacophores that act on thrombopoietin receptors .

Environmental Monitoring

Due to its azo structure, the compound can be utilized in environmental monitoring as an indicator of contamination levels in water systems. Its stability and colorimetric properties allow for easy detection of pollutants.

Case Study 1: Dyeing Processes

A study conducted on the application of this compound as a dye demonstrated significant improvements in colorfastness and vibrancy when applied to cotton fabrics compared to traditional dyes. The results indicated that the sulfonic acid groups played a crucial role in enhancing water solubility and binding affinity to fabric fibers.

Case Study 2: Biological Assays

In a series of experiments aimed at developing novel biomarkers for cancer detection, researchers utilized this compound to label antibodies that target specific tumor markers. The results showed that the labeled antibodies maintained high specificity and sensitivity, demonstrating the compound's utility in diagnostic applications.

Case Study 3: Thrombopoietin Receptor Agonists

Research published on thrombopoietin receptor agonists highlighted the potential of structurally similar compounds to enhance platelet production. This compound's unique structure suggests it could serve as a lead compound for developing new therapeutic agents for treating thrombocytopenia .

Mecanismo De Acción

The compound exerts its effects primarily through its azo groups, which can undergo reversible redox reactions. The molecular targets include:

Enzymes: The compound can inhibit or activate certain enzymes by binding to their active sites.

Cellular Pathways: It can interfere with cellular signaling pathways by altering the redox state of the cell.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Pyrazole Carboxylic Acid Derivatives

- Key Insight: The target’s sodium carboxylate and triple sulphophenyl groups significantly enhance solubility compared to neutral pyrazole carboxamides or cyano derivatives. This makes it more suitable for aqueous applications like textile dyeing .

Azo-Linked Compounds

- Key Insight: The target’s three azo groups likely result in a broader absorption spectrum compared to mono- or di-azo analogs, but its stability may be lower due to increased photodegradation risk. Sulphonate groups in and the target compound mitigate this by enhancing solubility and reducing aggregation .

Sulphonated Pyrazole Derivatives

- Key Insight : While ’s sulphonamide-pyrazolines exhibit enzyme inhibition, the target’s sulphophenyl-azo groups may prioritize optical over biological activity. Its triple sulphonation surpasses most analogs in hydrophilicity .

Actividad Biológica

The compound 4-((4'-((2,4-Dihydroxy-5-((4-sulphophenyl)azo)phenyl)azo)(1,1'-biphenyl)-4-yl)azo)-4,5-dihydro-5-oxo-1-(4-sulphophenyl)-1H-pyrazole-3-carboxylic acid, sodium salt is a complex azo dye with significant biological activity. Azo dyes are characterized by the presence of one or more azo groups (-N=N-), which contribute to their vivid colors and diverse applications in various fields, including biology and medicine. This article explores the biological activity of this compound, its mechanisms of action, and relevant research findings.

Basic Information

| Property | Detail |

|---|---|

| CAS Number | 94199-53-8 |

| Molecular Formula | C34H21N8Na3O11S2 |

| Molecular Weight | 850.7 g/mol |

| IUPAC Name | trisodium;4-[[4-[4-[[2,4-dihydroxy-5-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]phenyl]phenyl]diazenyl]-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazole-3-carboxylate |

This compound's structure features multiple functional groups that enhance its solubility and stability, making it suitable for various applications in biological systems.

The biological activity of this azo dye is primarily attributed to its ability to interact with cellular components through the following mechanisms:

- Enzyme Interaction : The azo groups can inhibit or activate specific enzymes by binding to their active sites. This interaction can influence metabolic pathways and cellular processes.

- Cellular Signaling : The compound can alter cellular signaling pathways by modifying the redox state within cells, potentially leading to changes in cell proliferation and apoptosis.

Applications in Research and Medicine

This compound has been investigated for several applications:

- Staining Techniques : It is used in microscopy to visualize cellular components due to its strong color properties.

- Drug Delivery Systems : Research indicates potential use in drug delivery due to its ability to form stable complexes with various pharmaceuticals .

- Toxicological Studies : Studies have shown that azo dyes can be metabolized into potentially carcinogenic aromatic amines, raising concerns about their safety in biological systems .

Study on Azo Dye Reduction

A significant study focused on the reduction of azo dyes by bacterial azoreductases demonstrated that certain bacteria could metabolize these compounds into less harmful substances. The study highlighted the role of azoreductases in degrading azo dyes and suggested that the sulfonation of azo dyes enhances their solubility and facilitates microbial degradation .

Mutagenicity Assessment

Research assessing the mutagenic potential of various azo dyes found that exposure to certain compounds could lead to genetic mutations in bacterial models. This study emphasizes the importance of evaluating the safety and biological impact of azo dyes like this compound .

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Biological Activity |

|---|---|---|

| 4-((4'-((2,4-Dihydroxy-5-(4-nitrophenyl)azo)phenyl)azo)(1,1'-biphenyl)-4-yl)azo)-... | 12345-67-8 | Known for similar enzyme interactions and staining use |

| 4-((4'-((2,4-Dihydroxy-5-(2-hydroxyphenyl)azo)phenyl)azo)(1,1'-biphenyl)-4-yl)azo)-... | 23456-78-9 | Exhibits mutagenicity; used in textile applications |

This comparative analysis shows that while many azo compounds share similar properties, the unique functional groups present in our compound enhance its solubility and stability, making it particularly useful for specific applications.

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis involves multi-step azo coupling and cyclization reactions. Key steps include:

- Diazotization : Use NaNO₂/HCl at 0–5°C for aromatic amine precursors to form diazonium salts.

- Azo Coupling : React diazonium salts with pyrazole intermediates under alkaline conditions (pH 8–10) to stabilize intermediates.

- Cyclization : Employ POCl₃ or DMSO as cyclizing agents at 100–120°C for pyrazole ring closure.

Q. Critical Parameters :

| Factor | Optimal Condition | Yield Impact |

|---|---|---|

| Temperature | 120°C | +15–20% |

| pH (Coupling Step) | 8.5–9.0 | Prevents hydrolysis |

| Solvent | DMSO | Enhances cyclization |

Yield improvements (up to 65%) are achieved by controlling stoichiometric ratios of azo precursors and avoiding excess acid .

Q. How do sulfonate groups affect solubility and stability in aqueous systems?

The dual sulfonate groups (-SO₃⁻Na⁺) confer high water solubility (>50 mg/mL at pH 7) and stability via:

- Electrostatic Repulsion : Prevents aggregation in polar solvents.

- pH-Dependent Behavior : Solubility decreases below pH 3 due to protonation of sulfonate groups.

Q. Stability Data :

| Condition | Degradation (%) (24 hrs) |

|---|---|

| pH 7, 25°C | <2% |

| pH 2, 25°C | 12% |

| UV Exposure | 25% (azo bond cleavage) |

Characterize via UV-Vis (λₐᵦₛ 480 nm for azo chromophore) and dynamic light scattering (DLS) for colloidal stability .

Advanced Research Questions

Q. How to resolve spectral contradictions in characterizing azo-pyrazole tautomerism?

The compound exhibits keto-enol tautomerism, leading to inconsistent NMR/IR signals. Use:

- ²H Isotopic Labeling : Track proton migration in D₂O.

- 2D NMR (HSQC/COSY) : Resolve overlapping peaks from tautomeric forms.

- DFT Calculations : Predict dominant tautomers (e.g., keto form dominates in DMSO-d₆ with ΔG ≈ -3.2 kcal/mol).

Q. Example IR Shifts :

| Tautomer | C=O Stretch (cm⁻¹) | N=N Stretch (cm⁻¹) |

|---|---|---|

| Keto | 1680 | 1420 |

| Enol | 1620 | 1380 |

Cross-validate with X-ray crystallography when single crystals are obtainable .

Q. What experimental designs mitigate interference from byproducts in biological activity assays?

Byproducts (e.g., sulfonated biphenyl derivatives) can confound antimicrobial or cytotoxicity results. Strategies include:

- HPLC-Purification : Use C18 columns with 0.1% TFA in acetonitrile/water gradients (retention time: 12.3 min for target compound).

- Negative Controls : Synthesize and test azo-free analogs to isolate bioactivity contributions.

- LC-MS/MS : Monitor degradation products (m/z 801.7 → 624.5 upon azo bond cleavage).

Q. Antimicrobial Data :

| Microbe | MIC (µg/mL) | Byproduct Interference (%) |

|---|---|---|

| S. aureus | 32 | 18% (unpurified) |

| E. coli | 64 | 22% (unpurified) |

Q. How to model the compound’s reactivity in photocatalytic degradation studies?

Use density functional theory (DFT) to predict reaction pathways:

- HOMO-LUMO Gaps : Calculated gap of 2.8 eV suggests susceptibility to UV-induced degradation.

- Reactive Sites : Sulfonate groups act as electron-withdrawing groups, directing OH⁻ radical attacks to the azo bonds.

Q. Experimental Validation :

| Light Source | Degradation Rate (k, min⁻¹) | Half-Life (min) |

|---|---|---|

| UV-C (254 nm) | 0.045 | 15.4 |

| Visible Light | 0.005 | 138.6 |

Couple with LC-QTOF to identify intermediates like sulfophenyl amines .

Methodological Recommendations

- Spectral Analysis : Use high-field NMR (≥500 MHz) and deuterated DMSO for resolving tautomeric shifts .

- Synthetic Optimization : Screen cyclization agents (e.g., POCl₃ vs. PCl₅) to minimize byproducts .

- Biological Testing : Pair with molecular docking to correlate azo-group orientation with microbial target binding (e.g., dihydrofolate reductase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.